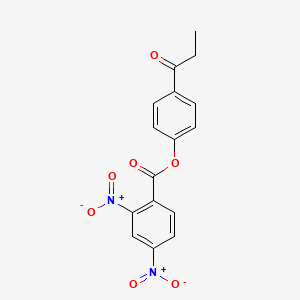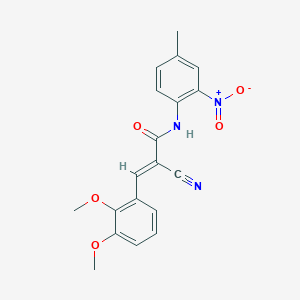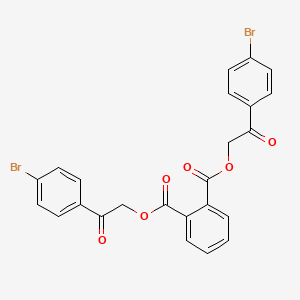
4-Propanoylphenyl 2,4-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propanoylphenyl 2,4-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further esterified with 2,4-dinitrobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 2,4-dinitrobenzoate typically involves the esterification of 4-propanoylphenol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Propanoylphenyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Propanoylphenyl 2,4-diaminobenzoate.
Hydrolysis: 4-Propanoylphenol and 2,4-dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Propanoylphenyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-Propanoylphenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzoate ring can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting various cellular pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the qualitative analysis of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its role in biochemical studies.
3,5-Dinitrobenzoic Acid: Similar in structure but with different substitution patterns on the benzene ring
Uniqueness
4-Propanoylphenyl 2,4-dinitrobenzoate is unique due to the presence of both a propanoyl group and two nitro groups on the aromatic ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H12N2O7 |
|---|---|
Peso molecular |
344.27 g/mol |
Nombre IUPAC |
(4-propanoylphenyl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C16H12N2O7/c1-2-15(19)10-3-6-12(7-4-10)25-16(20)13-8-5-11(17(21)22)9-14(13)18(23)24/h3-9H,2H2,1H3 |
Clave InChI |
VXJFHBYHUVIDFP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-Dimethyl-2-thiazolyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891914.png)
![(2E)-2-[4-methoxy-3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarbothioamide](/img/structure/B10891923.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10891927.png)
![N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10891931.png)


![N-(1,3'-diacetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B10891941.png)
![4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10891953.png)
![2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B10891961.png)
![Azepan-1-yl{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone](/img/structure/B10891965.png)
![5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide](/img/structure/B10891978.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10891981.png)
![2-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-bromophenyl acetate](/img/structure/B10891992.png)

